An In-Depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde
An In-Depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluorobenzofuran-4-carbaldehyde (CAS No. 199391-70-3), a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Despite its commercial availability, detailed scientific literature on the synthesis and characterization of this specific isomer is notably scarce. This document addresses this information gap by presenting a theoretically sound and experimentally grounded guide. We will explore its core physicochemical properties, propose a robust synthetic pathway via the formylation of 5-fluorobenzofuran, predict its spectral characteristics, and discuss its potential reactivity and applications based on established principles of heterocyclic chemistry and the well-documented properties of analogous compounds. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising chemical entity.
Introduction: The Significance of Fluorinated Benzofurans
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1]
5-Fluorobenzofuran-4-carbaldehyde combines these two valuable features: a biologically active benzofuran core and a strategically placed fluorine substituent. The aldehyde functional group serves as a versatile synthetic handle, enabling a myriad of chemical transformations for the construction of more complex molecular architectures. While this specific isomer is not yet widely represented in the scientific literature, its structural alerts suggest significant potential as a building block for novel therapeutic agents and functional materials.[3][4][5]
Physicochemical and Structural Information
A crucial first step in working with any chemical is its unambiguous identification. 5-Fluorobenzofuran-4-carbaldehyde is identified by the following key parameters:
| Property | Value | Source |
| CAS Number | 199391-70-3 | Chemical Supplier Data |
| Molecular Formula | C₉H₅FO₂ | Calculated |
| Molecular Weight | 164.14 g/mol | Calculated |
| IUPAC Name | 5-fluoro-1-benzofuran-4-carbaldehyde | IUPAC Nomenclature |
| Canonical SMILES | C1=CC(=C(C2=C1OC=C2)C=O)F | Structure-based |
Proposed Synthesis Pathway
Step 1: Synthesis of 5-Fluorobenzofuran
The synthesis of substituted benzofurans can be achieved through various methods. One common approach is the Perkin rearrangement or related cyclization strategies starting from a suitably substituted phenol and an α-halo ketone or aldehyde.
Step 2: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9][10] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][9]
The benzofuran ring system is sufficiently electron-rich to undergo this electrophilic substitution. The regioselectivity of the formylation will be directed by the electronic effects of the fluorine atom and the fused furan ring. The fluorine at the 5-position is an ortho-, para-directing deactivator. The formylation is anticipated to occur at the position most activated by the heterocyclic oxygen and ortho to the fluorine, which is the 4-position.
Diagram of Proposed Synthesis:
Caption: Proposed two-step synthesis of 5-Fluorobenzofuran-4-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature at 0 °C.
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Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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Add a solution of 5-fluorobenzofuran in the reaction solvent dropwise to the Vilsmeier reagent.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
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Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium acetate.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 5-Fluorobenzofuran-4-carbaldehyde.
Predicted Spectral Data
While experimental spectra for 5-Fluorobenzofuran-4-carbaldehyde are not available in the public domain, we can predict the key spectral features based on the analysis of its structure and data from analogous compounds.
¹H NMR:
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Aldehyde Proton (-CHO): Expected to be a singlet in the downfield region, typically around δ 9.8-10.5 ppm.
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Aromatic Protons: The protons on the benzofuran ring will exhibit complex splitting patterns due to H-H and H-F coupling. The proton at the 3-position is expected to be a doublet coupled to the proton at the 2-position.
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Furan Protons: The protons at the 2 and 3 positions will appear as doublets.
¹³C NMR:
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Carbonyl Carbon (C=O): A characteristic peak in the downfield region, around δ 185-195 ppm.
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Aromatic Carbons: The carbon atoms of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF). Other carbons will show smaller two- and three-bond couplings.
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A prominent peak at m/z = 164.14, corresponding to the molecular weight of the compound.
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Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of the formyl group (-CHO) and potentially the loss of CO.
Reactivity and Potential Applications
The reactivity of 5-Fluorobenzofuran-4-carbaldehyde is dominated by the aldehyde group, which can undergo a wide range of chemical transformations.
Diagram of Potential Reactions:
Caption: Potential chemical transformations of 5-Fluorobenzofuran-4-carbaldehyde.
Key Applications in Research and Development:
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Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The benzofuran core is associated with a range of biological activities, and the fluorine atom can enhance pharmacokinetic properties.[3][4][5] Derivatives such as Schiff bases, hydrazones, and chalcones are common targets in drug discovery programs.
-
Materials Science: The conjugated π-system of the benzofuran ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Agrochemicals: The benzofuran scaffold is also found in some agrochemicals, and novel derivatives could be explored for their potential as herbicides, fungicides, or insecticides.
Safety and Handling
While a specific, detailed safety data sheet (SDS) for 5-Fluorobenzofuran-4-carbaldehyde is not widely available, general precautions for handling aromatic aldehydes should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Fluorobenzofuran-4-carbaldehyde (CAS No. 199391-70-3) is a promising but under-characterized molecule at the intersection of fluorination chemistry and heterocyclic scaffolds. This guide has provided a foundational understanding of its properties, a plausible synthetic route, predicted spectral data, and an overview of its potential reactivity and applications. While there is a clear need for further experimental investigation to fully elucidate its chemical and biological properties, this document serves as a valuable starting point for researchers interested in harnessing the potential of this versatile building block.
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